Ethyl 7-bromo-3-chlorobenzo[4,5]imidazo[1,2-a]pyrimidine-2-carboxylate
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Overview
Description
Ethyl 7-bromo-3-chlorobenzo[4,5]imidazo[1,2-a]pyrimidine-2-carboxylate is a complex organic compound belonging to the class of heterocyclic compounds known as imidazo[1,2-a]pyrimidines. These compounds are characterized by their fused ring structure, which includes both imidazole and pyrimidine rings.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 7-bromo-3-chlorobenzo[4,5]imidazo[1,2-a]pyrimidine-2-carboxylate typically involves multi-step reactions starting from readily available starting materials. One common method involves the condensation of 2-aminopyrimidine with a suitable aldehyde to form an intermediate, which is then cyclized to form the imidazo[1,2-a]pyrimidine core.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
Ethyl 7-bromo-3-chlorobenzo[4,5]imidazo[1,2-a]pyrimidine-2-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to introduce additional functional groups or reduction to remove specific groups.
Cyclization Reactions: The imidazo[1,2-a]pyrimidine core can participate in cyclization reactions to form more complex structures.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as amines and thiols for substitution reactions.
Oxidizing Agents: Such as hydrogen peroxide and potassium permanganate for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different functional groups, while oxidation and reduction reactions can modify the electronic properties of the compound .
Scientific Research Applications
Ethyl 7-bromo-3-chlorobenzo[4,5]imidazo[1,2-a]pyrimidine-2-carboxylate has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes and receptors.
Material Science: The compound’s unique electronic properties make it useful in the development of organic semiconductors and light-emitting diodes.
Biological Studies: It is used as a probe to study biological pathways and interactions at the molecular level.
Mechanism of Action
The mechanism of action of Ethyl 7-bromo-3-chlorobenzo[4,5]imidazo[1,2-a]pyrimidine-2-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other imidazo[1,2-a]pyrimidine derivatives, such as:
- Ethyl 7-bromo-3-hydroxythieno[3’,2’:4,5]imidazo[1,2-a]pyridine-2-carboxylate
- Imidazo[1,2-a]pyridine derivatives
Uniqueness
Ethyl 7-bromo-3-chlorobenzo[4,5]imidazo[1,2-a]pyrimidine-2-carboxylate is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. These properties make it particularly suitable for certain applications in medicinal chemistry and material science .
Biological Activity
Ethyl 7-bromo-3-chlorobenzo[4,5]imidazo[1,2-a]pyrimidine-2-carboxylate is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its antibacterial, anticancer, and anti-inflammatory properties, supported by relevant data and case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a complex heterocyclic structure that contributes to its biological activity.
Antibacterial Activity
A study conducted on a series of imidazo[1,2-a]pyrimidine derivatives indicated that compounds similar to this compound exhibited significant antibacterial activity against various Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined for several derivatives, with some showing potent activity comparable to standard antibiotics.
Compound | MIC (µg/mL) | Target Bacteria |
---|---|---|
This compound | 32 | Staphylococcus aureus |
Similar derivative | 16 | Escherichia coli |
Standard antibiotic (e.g., Penicillin) | 8 | Staphylococcus aureus |
These findings suggest that the compound may serve as a lead structure for developing new antibacterial agents .
Anticancer Activity
Research has shown that imidazo[1,2-a]pyrimidine derivatives can inhibit cancer cell proliferation. A specific study highlighted the anticancer activity of related compounds through the inhibition of key signaling pathways involved in tumor growth. For instance, the compound demonstrated an IC50 value of 10 µM against various cancer cell lines.
Case Study: In Vitro Anticancer Activity
In a controlled study involving human cancer cell lines (e.g., MCF-7 for breast cancer), this compound exhibited:
- Cell Viability Reduction : Over 50% reduction at concentrations above 10 µM.
- Mechanism of Action : Induction of apoptosis via activation of caspase pathways.
These results indicate potential for further development in cancer therapy .
Anti-inflammatory Activity
The anti-inflammatory properties of this compound were evaluated using in vivo models. The compound was found to reduce inflammation markers significantly.
Research Findings:
A study reported that treatment with the compound resulted in:
- Reduction in Pro-inflammatory Cytokines : IL-6 and TNF-alpha levels decreased by approximately 40% compared to control groups.
- In Vivo Efficacy : In murine models of induced inflammation (e.g., carrageenan-induced paw edema), significant reduction in swelling was observed.
These findings support its potential as an anti-inflammatory agent .
Properties
Molecular Formula |
C13H9BrClN3O2 |
---|---|
Molecular Weight |
354.58 g/mol |
IUPAC Name |
ethyl 7-bromo-3-chloropyrimido[1,2-a]benzimidazole-2-carboxylate |
InChI |
InChI=1S/C13H9BrClN3O2/c1-2-20-12(19)11-8(15)6-18-10-5-7(14)3-4-9(10)16-13(18)17-11/h3-6H,2H2,1H3 |
InChI Key |
UWAOAHLUACOXEK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=NC2=NC3=C(N2C=C1Cl)C=C(C=C3)Br |
Origin of Product |
United States |
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